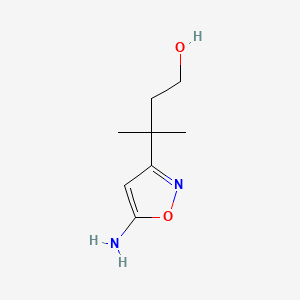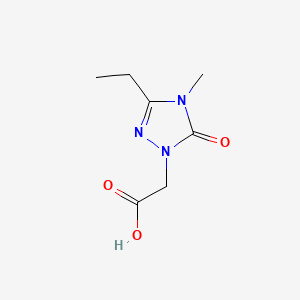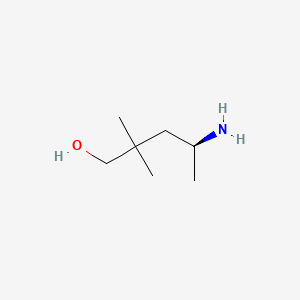
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as 3-AOMB, is a synthetic derivative of the naturally occurring amino acid L-tryptophan. It is a non-selective agonist of the serotonin 5-HT2A receptor and has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. 3-AOMB has a unique mechanism of action and has been found to be more potent than other serotonin 5-HT2A agonists.
Wissenschaftliche Forschungsanwendungen
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a non-selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to a cascade of biochemical and physiological effects. Activation of the 5-HT2A receptor leads to increased levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety.
Biochemical and Physiological Effects
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to increase levels of dopamine and norepinephrine, which may have positive effects on cognitive performance. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several advantages for use in laboratory experiments. It is a non-selective agonist of the serotonin 5-HT2A receptor, which makes it an ideal agent for studying the effects of serotonin on behavior and physiology. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to the use of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol in laboratory experiments. It has a short half-life in vivo, which means that it must be administered multiple times in order to maintain its effects. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have some toxic side effects, such as nausea and vomiting, when administered in high doses.
Zukünftige Richtungen
There are several potential future directions for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. It could be studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It could also be studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases. Finally, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential treatment for drug addiction, as it has been found to have some effects on the reward pathways in the brain.
Synthesemethoden
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can be synthesized from L-tryptophan using a two-step procedure. The first step involves the formation of a Schiff base intermediate by reacting L-tryptophan with formaldehyde in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the Schiff base intermediate to form 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF).
Eigenschaften
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDHCVOBXGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
